N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a structurally complex heterocyclic derivative featuring a 1,2,4-triazole core substituted at position 4 with a methyl group and at position 5 with a 6-methylimidazo[2,1-b]thiazole moiety. The triazole ring is further functionalized via a thioether linkage to an acetamide group, which is N-substituted with a furan-2-ylmethyl chain. The presence of the furan group may enhance solubility and influence pharmacokinetic profiles compared to purely aromatic analogs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-10-13(22-5-7-25-15(22)18-10)14-19-20-16(21(14)2)26-9-12(23)17-8-11-4-3-6-24-11/h3-7H,8-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWHBALNWRFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-chloroacetic acid to form the intermediate compound. This intermediate is further reacted with 4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[2,1-b]thiazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imidazo[2,1-b]thiazole moiety may yield the corresponding dihydro derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural analogs include:
Key Structural Differences and Implications :
- Triazole-4 Substitution : The methyl group in the target compound (vs. allyl or phenyl in analogs) may reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets .
- Acetamide Tail : The furan-2-ylmethyl chain may confer better solubility compared to halogenated or alkylated aryl groups in analogs .
SAR Insights for the Target Compound :
- The furan-2-ylmethyl acetamide tail likely balances lipophilicity and solubility, a critical factor for membrane permeability .
Physicochemical Properties
Key Observations :
- The target compound’s imidazothiazole group increases molecular weight and logP compared to anti-exudative analogs, which may affect bioavailability .
Biological Activity
N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that incorporates several bioactive moieties known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a thiazole derivative, both of which are recognized for their diverse biological activities. The presence of the triazole moiety further enhances its potential pharmacological effects. The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structural motifs demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing IC50 values as low as 2.03 μM . This suggests that this compound may possess similar efficacy due to its structural components.
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects were evaluated using various cancer cell lines. In vitro studies have shown that related thiazole-containing compounds exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). For instance, derivatives with specific substitutions on the thiazole ring displayed IC50 values ranging from 1.61 to 1.98 µg/mL against these cell lines . While direct data on this specific compound is limited, its structural similarities suggest potential antitumor activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many imidazo-thiazole derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some compounds in this class have been shown to intercalate DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The presence of multiple functional groups allows for diverse interactions with cellular receptors, potentially modulating signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 9 | Cytotoxicity (A549) | 1.61 µg/mL | |
| Compound IT10 | Antitubercular | 2.32 µM | |
| Compound 19 | Cytotoxicity (NIH/3T3) | Strong selectivity noted |
These findings support the hypothesis that this compound may exhibit similar biological activities due to its structural characteristics.
Q & A
Basic: What are the standard synthetic routes for N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole-thione core. A common method includes:
Core Synthesis : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base .
Functionalization : Introducing the 6-methylimidazo[2,1-b]thiazole moiety via nucleophilic substitution or coupling reactions.
Purification : Recrystallization from ethanol or chromatography (e.g., HPLC) to achieve >95% purity .
Key reagents include chloroacetamides, KOH, and ethanol. Reaction optimization focuses on temperature control (reflux at 80–100°C) and stoichiometric ratios to minimize side products .
Basic: How is the compound structurally characterized in academic research?
Answer:
Structural characterization employs:
Spectroscopy :
- NMR (¹H/¹³C): Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, thioether at δ 3.8–4.0 ppm) and carbon backbone .
- IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=N vibrations at ~680 cm⁻¹) .
Mass Spectrometry (MS) : High-resolution MS validates the molecular ion [M+H]⁺ (e.g., m/z 394.45 for C₂₀H₁₈N₄O₃S) .
X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for understanding reactivity .
Advanced: How can synthetic routes be optimized for higher yields and purity?
Answer:
Optimization strategies include:
Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for coupling steps to enhance regioselectivity .
Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates; ethanol-water mixtures aid recrystallization .
Reaction Monitoring : TLC or in-situ FTIR tracks intermediate formation, enabling real-time adjustments .
Byproduct Mitigation : Scavenging agents (e.g., molecular sieves) reduce hydrolysis of thioether groups during reflux .
Advanced: What strategies enhance biological target selectivity for this compound?
Answer:
To improve selectivity:
Structural Modifications :
- Replace the furan methyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance hydrogen bonding with enzyme active sites .
- Introduce steric hindrance (e.g., bulky aryl groups) to reduce off-target binding .
Computational Docking : Molecular dynamics simulations predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .
Pharmacophore Mapping : Aligns compound features (e.g., thiazole sulfur) with known inhibitors to guide design .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., variable antifungal IC₅₀ values) are addressed via:
Assay Standardization :
- Use consistent microbial strains (e.g., ATCC controls) and growth media .
- Include positive controls (e.g., fluconazole for antifungal assays) .
Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain potency discrepancies in vivo vs. in vitro .
Structural Confirmation : Re-analyze batches via NMR to rule out impurities affecting activity .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
SAR Workflow :
Core Modifications :
- Vary triazole substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric effects on enzyme inhibition .
- Replace the imidazothiazole with benzothiazole to test heterocycle influence on antimicrobial activity .
Functional Group Analysis :
- Compare thioether (-S-) vs. sulfoxide (-SO-) linkages for oxidation-state-dependent activity .
Biological Testing :
- Screen analogs against a panel of targets (e.g., Gram-positive/negative bacteria, fungal strains) to identify selectivity trends .
- Correlate logP values (measured via HPLC) with membrane permeability data .
Advanced: What mechanistic studies are critical for understanding its biological activity?
Answer:
Key approaches include:
Enzyme Inhibition Assays :
- Measure IC₅₀ against purified targets (e.g., bacterial dihydrofolate reductase) using spectrophotometric NADPH depletion assays .
Cellular Uptake Studies :
- Fluorescently labeled analogs track subcellular localization via confocal microscopy .
Resistance Profiling :
- Serial passage experiments with sublethal doses identify mutations in target genes (e.g., sequencing resistant microbial strains) .
Advanced: How can computational tools predict the compound’s reactivity in novel reactions?
Answer:
DFT Calculations :
- Simulate transition states for reactions (e.g., thioether oxidation) to predict regioselectivity and energy barriers .
Retrosynthetic Analysis :
- AI-based platforms (e.g., Chematica) propose alternative routes using available building blocks .
Reactivity Descriptors :
- Fukui indices identify nucleophilic/electrophilic sites on the molecule for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
